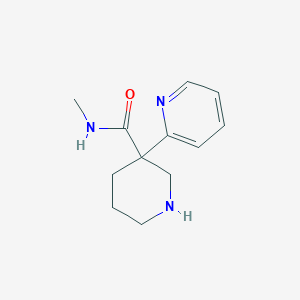

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide

説明

特性

IUPAC Name |

N-methyl-3-pyridin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-13-11(16)12(6-4-7-14-9-12)10-5-2-3-8-15-10/h2-3,5,8,14H,4,6-7,9H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCQQGAWCIBBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCCNC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxylic acid or its derivatives.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

Oxidation: N-oxides of the pyridine ring.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Based on the search results, here's what is known about the applications of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide:

This compound is also known as CCG-211444 .

Scientific Research Applications

- As an analog: this compound is an analog compound . Compound 3 was subsequently advanced to preclinical efficacy studies in mice, where it conferred protection against infection caused by a related alphavirus, neuroadapted Sindbis virus .

- Inhibitor of alphavirus replication: Indole-2-carboxamides, a series of which this compound belongs to, have been identified as alphavirus replication inhibitors .

- Drug development : It has been used in research to develop more potent and metabolically stable compounds . Initial structure-activity relationship (SAR) development of the terminal amide led to the discovery of enantiomer 3 .

| No. | NR 2R 3 | IC 50 (μM) a | CC 50 (μM) b | BBB-PAMPA (log P eff) c | MLM T 1/2 (min) d | MDR1 Recognition (increase in Rho123 uptake) e | Sol (μM) f |

|---|---|---|---|---|---|---|---|

| 3 | (R)-PhCH(CH 3)NH | 6.5 ± 1.5 | >100 | -6.52 ± 3.14 | 2.1 | 24.4 ± 3.7 | 8-16 |

| 4 | 4-PyrCH 2NH | 6.8 ± 1.7 | >100 | -4.16 ± 0.12 | 25.9 ± 2.6 | 31-63 | |

| 27a | 4-PyrCH(CH 3)NH | 2.4 ± 0.8 | 90.1 | -3.99 ± 0.01 | 43.1 ± 5.9 | 31-63 |

作用機序

The mechanism of action of N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

Key Observations :

- CDK-IN-2 (IC₅₀ <8 nM for CDK9 inhibition) demonstrates that piperidine-carboxamide derivatives with halogenated aryl groups exhibit potent kinase inhibitory activity .

- Chlorpheniramine impurity C highlights the impact of replacing the carboxamide with a propan-1-amine chain, reducing polarity and altering pharmacological targets (e.g., antihistaminic activity) .

- The trifluoromethyl and pyridazinyl groups in the compound from enhance metabolic stability compared to non-fluorinated analogs.

Pharmacological and Physicochemical Profiles

生物活性

N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their versatility in biological applications. The compound's structure features a piperidine ring substituted with a pyridine moiety and a carboxamide group, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that this compound may inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound has been shown to interact with key signaling pathways involved in cancer progression, including the inhibition of receptor tyrosine kinases (RTKs) and modulation of RAS signaling pathways. For instance, studies have demonstrated that derivatives can induce caspase activity, leading to apoptosis in RAS-dependent cancer cells .

- Comparative Efficacy : In vitro studies suggest that this compound exhibits cytotoxic effects comparable to established chemotherapeutics. For example, it has shown higher efficacy against A549 lung cancer cells than imatinib, a standard treatment for certain cancers .

Antimicrobial Activity

The compound also displays significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi.

- Spectrum of Activity : Various studies indicate that piperidine derivatives can inhibit bacterial growth effectively, sometimes outperforming commercial antibiotics . The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes.

- Case Studies : Specific case studies have reported the effectiveness of this compound against resistant strains of bacteria, suggesting its potential role in addressing antibiotic resistance .

Neuroprotective Effects

Emerging research points towards neuroprotective properties associated with this compound.

- CNS Targeting : The ability of piperidine derivatives to cross the blood-brain barrier makes them promising candidates for treating neurodegenerative diseases. Studies have indicated their potential in modulating neurotransmitter systems and exhibiting anti-inflammatory effects .

- Predictive Models : Computational models have predicted that this compound could interact with various CNS targets, including receptors involved in neuroprotection and cognition enhancement .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features.

| Structural Feature | Biological Activity |

|---|---|

| Piperidine Ring | Essential for receptor binding |

| Pyridine Substitution | Enhances anticancer activity |

| Carboxamide Group | Increases solubility and bioavailability |

Research indicates that modifications to these structural components can significantly alter the pharmacological profile of the compound, leading to enhanced efficacy or reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-3-(pyridin-2-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling pyridine derivatives with piperidine-carboxamide precursors. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-(pyridin-2-yl)piperidine-3-carboxylic acid and methylamine . Optimization includes solvent selection (e.g., DMF or THF), temperature control (0–25°C), and catalyst screening. Reaction progress should be monitored via TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization is critical .

Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm methyl groups (δ ~2.8–3.2 ppm for N-methyl), pyridine protons (δ ~7.0–8.5 ppm), and piperidine ring conformation. 2D NMR (COSY, HSQC) resolves coupling patterns and spatial relationships .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ expected for C₁₃H₁₇N₃O).

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, if crystals are obtainable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation. Store in a cool, dry environment, segregated from oxidizing agents. In case of exposure, rinse thoroughly with water and seek medical evaluation. Safety data for analogous piperidine-carboxamides indicate moderate toxicity (LD₅₀ > 300 mg/kg in rodents) .

Advanced Research Questions

Q. What pharmacological targets or mechanisms have been proposed for this compound based on structural analogs?

- Insights : Pyridine-piperidine carboxamides often target CNS receptors (e.g., serotonin or dopamine receptors) due to their ability to cross the blood-brain barrier. For example, analogs like CP-135807 (a pyridine-indole derivative) show affinity for 5-HT receptors . Computational docking studies (e.g., AutoDock Vina) can predict binding to enzymes like monoamine oxidases or kinases. Validate via in vitro assays (e.g., radioligand binding or enzyme inhibition) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity?

- Strategy :

- Pyridine Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyridine 4-position to modulate electron density and receptor interactions .

- Piperidine Modifications : Replace the N-methyl group with bulkier substituents (e.g., isopropyl) to sterically hinder off-target binding.

- Amide Linker : Replace the carboxamide with sulfonamide or urea to alter hydrogen-bonding capacity. SAR data from related compounds (e.g., RO3280, a pyrimido-diazepine derivative) suggest that such changes improve metabolic stability .

Q. What advanced analytical techniques are critical for quantifying this compound in complex matrices like biological samples?

- Methods :

- LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) with MRM transitions for quantification in plasma or tissue homogenates. Limit of detection (LOD) < 1 ng/mL achievable .

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (n-hexane/isopropanol, 90:10) if stereoisomers are present.

- Stability Testing : Assess photodegradation under ICH guidelines (e.g., Q1B) using forced degradation studies .

Q. How should researchers address contradictions in reported biological activities or physicochemical properties of this compound?

- Resolution Framework :

- Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature) using positive controls (e.g., known receptor agonists/antagonists) .

- Physicochemical Profiling : Re-measure logP (shake-flask method) and pKa (potentiometric titration) to resolve discrepancies in solubility or ionization .

- Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from orthogonal methods (e.g., SPR vs. radioligand binding for affinity measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。